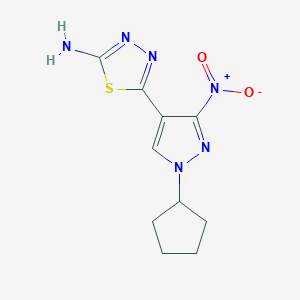
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a ureido group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Fluorophenyl Ureido Intermediate: This step involves the reaction of 2-fluoroaniline with an isocyanate to form the fluorophenyl ureido intermediate.
Alkyne Addition: The intermediate is then reacted with an alkyne compound under specific conditions to introduce the but-2-yn-1-yl group.
Coupling with Benzamide: Finally, the product is coupled with a benzamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to proteins or enzymes, while the ureido and benzamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.
2-((4-(3-(2-Chlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
2-[4-[(2-fluorophenyl)carbamoylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-8-2-3-9-15(14)22-18(24)21-11-5-6-12-25-16-10-4-1-7-13(16)17(20)23/h1-4,7-10H,11-12H2,(H2,20,23)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCOQWLWUWKME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide](/img/structure/B2354295.png)
![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)

![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)

![Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2354303.png)


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)




